4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline
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Overview
Description
4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring, along with a sulfanyl linkage and a methylated aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline typically involves multi-step reactions. One common method includes the following steps:
Halogenation: The addition of bromine and chlorine atoms to specific positions on the benzene ring.
Methylation: The addition of a methyl group to the aniline nitrogen.
Each step requires specific reagents and conditions, such as the use of concentrated sulfuric acid for nitration, N-bromosuccinimide for bromination, and appropriate catalysts for sulfurization and methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: Reagents like sodium hydroxide or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloroaniline
- 4-Bromo-2-nitroaniline
- 2-Chloro-4-nitroaniline
Uniqueness
4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline is unique due to the combination of its functional groups and the specific positions of these groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
CAS No. |
79226-41-8 |
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Molecular Formula |
C13H10BrClN2O2S |
Molecular Weight |
373.65 g/mol |
IUPAC Name |
4-bromo-2-(2-chloro-4-nitrophenyl)sulfanyl-N-methylaniline |
InChI |
InChI=1S/C13H10BrClN2O2S/c1-16-11-4-2-8(14)6-13(11)20-12-5-3-9(17(18)19)7-10(12)15/h2-7,16H,1H3 |
InChI Key |
WTPRPGHEYPCUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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